

# Application of Lasiodonin in Traditional Chinese Medicine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lasiodonin, also known as Oridonin, is a bioactive diterpenoid compound extracted from Rabdosia rubescens (Dong Ling Cao), an herb used in Traditional Chinese Medicine (TCM). In TCM theory, Rabdosia rubescens is characterized by its bitter and sweet taste and slightly cold nature, and it is associated with the lung, stomach, and liver meridians. Its traditional functions include clearing heat, resolving toxicity, activating blood circulation, and alleviating pain.[1] These concepts are now being explored through modern pharmacological research, which has revealed Lasiodonin's potent anti-inflammatory and anti-cancer properties.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lasiodonin, bridging its traditional use with contemporary scientific validation.

### Data Presentation: In Vitro Efficacy of Lasiodonin

The cytotoxic effects of **Lasiodonin** have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.



| Cell Line | Cancer Type                              | Incubation<br>Time (h) | IC50 (μM)    | Reference |
|-----------|------------------------------------------|------------------------|--------------|-----------|
| TE-8      | Esophageal<br>Squamous Cell<br>Carcinoma | 72                     | 3.00 ± 0.46  |           |
| TE-2      | Esophageal<br>Squamous Cell<br>Carcinoma | 72                     | 6.86 ± 0.83  |           |
| AGS       | Gastric Cancer                           | 24                     | 26.33 ± 1.53 |           |
| AGS       | Gastric Cancer                           | 48                     | 18.27 ± 1.25 |           |
| AGS       | Gastric Cancer                           | 72                     | 13.52 ± 1.07 |           |
| HGC27     | Gastric Cancer                           | 24                     | 32.15 ± 2.11 |           |
| HGC27     | Gastric Cancer                           | 48                     | 23.48 ± 1.89 |           |
| HGC27     | Gastric Cancer                           | 72                     | 17.63 ± 1.36 |           |
| MGC803    | Gastric Cancer                           | 24                     | 35.78 ± 2.54 |           |
| MGC803    | Gastric Cancer                           | 48                     | 25.11 ± 2.01 |           |
| MGC803    | Gastric Cancer                           | 72                     | 19.89 ± 1.58 |           |
| BEL-7402  | Hepatocellular<br>Carcinoma              | Not Specified          | 0.50         | [4]       |
| K562      | Chronic<br>Myelogenous<br>Leukemia       | Not Specified          | 0.39         | [5]       |
| BGC-7901  | Gastric Cancer                           | Not Specified          | 1.05         | [5]       |
| HCT-116   | Colorectal<br>Cancer                     | Not Specified          | 0.16         | [5]       |
| HCC-1806  | Breast Cancer                            | Not Specified          | 0.18         | [5]       |



# **Experimental Protocols Cell Viability MTT Assay**

This protocol is for determining the cytotoxic effects of Lasiodonin on cancer cells.

#### Materials:

- Lasiodonin (Oridonin)
- Cancer cell line of interest
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Treatment: Prepare a series of concentrations of Lasiodonin in a complete culture medium.
   After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing different concentrations of Lasiodonin. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Lasiodonin) and a blank control (medium only).
- Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.







- MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.
   [6]
- Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of Lasiodonin.

Experimental Workflow for MTT Assay











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Lasiodonin in Traditional Chinese Medicine Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163903#application-of-lasiodonin-intraditional-chinese-medicine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com